Product packaging for 2-Hydroxy-2-methylcyclohexan-1-one(Cat. No.:CAS No. 3476-78-6)

2-Hydroxy-2-methylcyclohexan-1-one

Cat. No.: B1655329
CAS No.: 3476-78-6
M. Wt: 128.17 g/mol
InChI Key: RMLMTLCQCHBROG-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methylcyclohexan-1-one is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is characterized by a cyclohexanone ring substituted with both a hydroxy group and a methyl group at the second carbon, a structure defined by the SMILES notation CC1(CCCCC1=O)O . Researchers can leverage this specific structure as a valuable synthon or intermediate in organic synthesis and medicinal chemistry. While direct applications for this specific compound are sparingly detailed in public literature, its structural relatives, particularly 2-acyl-cyclohexane-1,3-diones, have demonstrated significant value as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a critical target in plant biology and agricultural chemistry, and its inhibition is the mode of action for a class of triketone herbicides . This suggests potential for this compound and its derivatives to be developed as biochemical tools for studying plant metabolism or as lead compounds in agrochemical discovery. The compound has a predicted density of approximately 1.054 g/cm³ and a high boiling point of around 239.8°C at 760 mmHg . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B1655329 2-Hydroxy-2-methylcyclohexan-1-one CAS No. 3476-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(9)5-3-2-4-6(7)8/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLMTLCQCHBROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496220
Record name 2-Hydroxy-2-methylcyclohexan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3476-78-6
Record name 2-Hydroxy-2-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-2-methylcyclohexan-1-one
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Synthetic Methodologies for 2 Hydroxy 2 Methylcyclohexan 1 One and Its Key Structural Analogs

Direct Synthesis Approaches to 2-Hydroxy-2-methylcyclohexan-1-one

Direct, one-pot syntheses of this compound are not extensively documented in the literature. However, general methods for the synthesis of tertiary α-hydroxy ketones offer plausible routes. One such strategy involves the regioselective hydration of propargylic alcohols. For instance, a carbon dioxide-promoted and silver acetate-catalyzed hydration of tertiary propargylic alcohols has been shown to efficiently produce tertiary α-hydroxy ketones. rsc.org This reaction is proposed to proceed through a tandem process of CO2 incorporation into the propargylic alcohol followed by hydrolysis. rsc.org While not specifically demonstrated for this compound, this method presents a potential direct route from a suitable propargyl alcohol precursor.

Another potential direct approach could involve the direct oxidation of a suitable precursor, such as 2-methylcyclohexanol, at the tertiary carbon. However, achieving such selectivity is challenging, and these reactions often yield a mixture of products.

Indirect Synthesis via Precursor Functionalization

A more common and well-established approach to this compound involves a two-step sequence: the formation of a 2-methylcyclohexanone (B44802) precursor followed by its oxidation.

Alkylation Strategies on Cyclohexanone (B45756) Scaffolds

The synthesis of the key intermediate, 2-methylcyclohexanone, from cyclohexanone is a classic example of α-alkylation of a ketone. This transformation is typically achieved by first converting cyclohexanone into a more reactive nucleophilic species, such as an enolate or an enamine, which then reacts with a methylating agent.

One common method involves the formation of a cyclohexanone enolate using a strong base, followed by reaction with an electrophile like methyl iodide. quora.com To control the regioselectivity and avoid polyalkylation, specific reaction conditions and bases are employed. For instance, the use of a bis(trimethylsilyl)amidomagnesium chloride lithium chloride complex as a base has been reported to efficiently deprotonate cyclohexanone, leading to the formation of the enolate, which then reacts with methyl iodide to give 2-methylcyclohexanone in high yield.

An alternative strategy is the enamine synthesis, where cyclohexanone is first reacted with a secondary amine to form an enamine. This enamine then acts as the nucleophile, reacting with methyl iodide. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone functionality, yielding 2-methylcyclohexanone. quora.com The use of chiral amines in this process can lead to enantioselective methylation. researchgate.netacs.org

Starting MaterialReagentsProductYieldReference
Cyclohexanone1. Bis(trimethylsilyl)amidomagnesium chloride lithium chloride complex2. Methyl iodide2-Methylcyclohexanone95%
Cyclohexanone1. Pyrrolidine2. Methyl iodide3. H2O2-Methylcyclohexanone- quora.com

Oxidative Transformations Leading to α-Hydroxylation

Once 2-methylcyclohexanone is obtained, the final step is the introduction of a hydroxyl group at the α-position. This α-hydroxylation can be accomplished using various oxidizing agents.

A common method for the α-hydroxylation of ketones is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction of 2-methylcyclohexanone with m-CPBA can yield this compound. Another approach involves the use of molecular oxygen in the presence of a catalyst. For instance, the aerobic α-hydroxylation of 2-methylcyclohexanone has been demonstrated using a combination of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and inorganic bases. researchgate.net

Other oxidation systems, such as those employing hypervalent iodine reagents or metal-based oxidants, can also be used for the α-hydroxylation of ketones. organic-chemistry.org For example, the oxidation of ketone enolates with (camphorsulfonyl)oxaziridine is a well-established method for asymmetric α-hydroxylation.

Starting MaterialOxidizing Agent/CatalystProductReference
2-Methylcyclohexanonem-CPBAThis compound
2-MethylcyclohexanoneO2, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), inorganic baseThis compound researchgate.net

Asymmetric Synthesis of Chiral this compound and Related Derivatives

The synthesis of enantiomerically enriched this compound and its analogs is of significant interest, and several asymmetric strategies have been developed. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Enantioselective Aldol (B89426) Reactions with Cyclohexanone Derivatives

The asymmetric aldol reaction of cyclohexanone with an appropriate aldehyde, such as acetaldehyde, can provide access to chiral β-hydroxy ketones, which are structurally related to the target molecule. Organocatalysis has emerged as a powerful tool for this transformation.

Chiral amines, particularly proline and its derivatives, are effective catalysts for the direct asymmetric aldol reaction between cyclohexanone and various aldehydes. cdnsciencepub.comresearchgate.netrsc.org These reactions often proceed with high diastereoselectivity and enantioselectivity, favoring the formation of the anti-aldol product. The reaction can be performed in various solvents, including brine, which can enhance the reaction rate and stereoselectivity. researchgate.net The use of bifunctional catalysts, which possess both a nucleophilic amine moiety and a hydrogen-bond-donating group, can further improve the efficiency and selectivity of the reaction. researchgate.netrsc.org

KetoneAldehydeCatalystSolventDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee)YieldReference
Cyclohexanone4-NitrobenzaldehydeL-Prolinethioamide-TFAWater>5:9598%97% rsc.org
Cyclohexanone4-NitrobenzaldehydeBifunctional Amide 4e/HOAcBrine95:593%92% researchgate.net
CyclohexanoneVarious Aromatic AldehydesChiral Diamine/Acid Additive---- rsc.org

Organocatalytic Approaches to Asymmetric Synthesis

Organocatalysis provides a direct and efficient route to chiral α-hydroxy ketones. Proline and its derivatives have been successfully employed as catalysts for the asymmetric α-hydroxylation and α-aminoxylation of ketones.

A notable example is the asymmetric synthesis of tertiary α-hydroxy ketones through a sequence of enantioselective decarboxylative chlorination of a β-ketocarboxylic acid followed by nucleophilic substitution. nih.gov This method, while indirect, offers a pathway to chiral tertiary α-hydroxy ketones with high enantiopurity.

More direct organocatalytic approaches involve the enantioselective oxidation of ketone enolates. While not specifically detailed for 2-methylcyclohexanone, the principles of asymmetric α-hydroxylation using chiral organocatalysts are well-established and could be applied to this substrate. These reactions often utilize a chiral amine catalyst to form a chiral enamine intermediate, which then reacts with an electrophilic oxygen source.

Substrate TypeReactionCatalystKey FeaturesReference
β-Ketocarboxylic AcidsDecarboxylative Chlorination & Nucleophilic SubstitutionChiral Primary AmineAccess to chiral tertiary α-hydroxy ketones nih.gov
Ketonesα-HydroxylationChiral OrganocatalystsGeneral approach to chiral α-hydroxy ketones

Diastereoselective Synthesis of Substituted Cyclohexanones

The stereoselective synthesis of the cyclohexanone framework is of significant interest as it forms the core structure of numerous natural products and pharmaceuticals. beilstein-journals.orgnih.gov A key strategy for achieving this is through diastereoselective reactions that control the relative stereochemistry of newly formed chiral centers.

One notable method involves a cascade inter-intramolecular double Michael addition. beilstein-journals.orgnih.gov For instance, the reaction of curcumins with arylidenemalonates can produce highly functionalized cyclohexanones. beilstein-journals.org This process is effectively catalyzed by aqueous potassium hydroxide (B78521) (KOH) using tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst in a biphasic system at room temperature. beilstein-journals.orgnih.govnih.gov The reaction proceeds first through an intermolecular Michael addition, followed by a diastereoselective 6-endo-trig intramolecular Michael addition to form the cyclohexanone ring. nih.govd-nb.info This approach generally results in moderate to excellent yields and, in many cases, complete diastereoselectivity. beilstein-journals.orgd-nb.info

Organocatalysis also presents a powerful tool for diastereoselective cyclohexanone synthesis. Phosphazene bases have been employed as efficient organocatalysts for the double Michael addition of divinyl ketones with active methylene (B1212753) compounds. researchgate.net This method yields functionalized cyclohexanones with very high diastereoselectivity, often exceeding a 25:1 ratio. researchgate.net

Summary of Diastereoselective Synthesis Methods for Cyclohexanone Cores
MethodReactantsCatalyst/ConditionsKey OutcomeReference
Cascade Double Michael AdditionCurcumins + ArylidenemalonatesAqueous KOH, TBAB (Phase Transfer Catalyst)High to complete diastereoselectivity beilstein-journals.orgd-nb.info
Double Michael AdditionDivinyl ketones + Active methylene compoundsPhosphazene Bases (Organocatalyst)Excellent diastereoselectivity (>25:1 dr) researchgate.net

Role of Chiral Catalysts in Inducing Stereoselectivity

The generation of specific enantiomers of substituted cyclohexanones relies heavily on the use of chiral catalysts. These catalysts create a chiral environment that directs the formation of one enantiomer over the other. A significant challenge in this area is the creation of all-carbon quaternary stereocenters with high enantiopurity. acs.org

Biocatalysis offers an effective solution through the desymmetrization of prochiral substrates. Ene-reductases, such as OPR3 and YqjM, have been successfully used for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones from prochiral 4,4-disubstituted 2,5-cyclohexadienones. acs.org This biocatalytic hydrogenation breaks the substrate's symmetry, generating valuable quaternary stereocenters with exceptional enantioselectivities, often exceeding 99% enantiomeric excess (ee). acs.org The high degree of stereocontrol is attributed to the enclosed nature of the enzyme's active site. acs.org

Chiral organocatalysts are also pivotal in asymmetric synthesis. Functionalized chiral ionic liquids have proven to be highly effective and reusable organocatalysts for the asymmetric Michael addition in desymmetrization reactions of 4-substituted cyclohexanones, yielding products with up to 99% ee. researchgate.net Similarly, bifunctional organocatalysts, which contain both a Lewis base (like an amine) and a hydrogen-bond donor (like thiourea), are widely used. A novel thiourea (B124793) catalyst bearing a saccharide-scaffold and a secondary amino group has been shown to effectively promote the asymmetric Michael reaction of cyclohexanone with nitroolefins, achieving excellent diastereo- and enantioselectivity (up to >99/1 dr and 97% ee). The catalyst activates the ketone by forming an enamine while simultaneously activating the electrophile through hydrogen bonding.

Examples of Chiral Catalysts in Cyclohexanone Synthesis
Catalyst TypeSpecific Catalyst/SystemReaction TypeStereoselectivity OutcomeReference
Biocatalyst (Enzyme)Ene-reductases (OPR3, YqjM)Desymmetrizing HydrogenationUp to >99% ee acs.org
Chiral Ionic LiquidFunctionalized Chiral Ionic LiquidsAsymmetric Michael AdditionUp to 99% ee researchgate.net
Bifunctional OrganocatalystGlucose-based secondary amine-thioureaAsymmetric Michael AdditionUp to >99/1 dr, 97% ee
Bifunctional OrganocatalystPyrrolidinyl-isosteviol conjugateAsymmetric Michael AdditionUp to 98:2 dr, 90% ee benthamdirect.com

Carbon-Carbon Bond Forming Reactions Relevant to the Cyclohexanone Core

The construction and functionalization of the cyclohexanone ring system heavily rely on strategic carbon-carbon bond-forming reactions. beilstein-journals.orgacs.org These reactions allow for the introduction of various substituents and the elaboration of the core structure, which are essential steps in the synthesis of complex molecules and structural analogs of this compound.

Mannich-type Reactions for Cyclohexanone Derivatization

The Mannich reaction is a three-component condensation that serves as a powerful method for the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgthermofisher.com In the context of cyclohexanone, the reaction involves the ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgresearchgate.net The products are β-amino-carbonyl compounds known as Mannich bases. wikipedia.org

The reaction mechanism begins with the formation of an electrophilic iminium ion from the amine and the aldehyde. wikipedia.org The cyclohexanone, which can tautomerize to its enol or enamine form, then acts as a nucleophile, attacking the iminium ion to form the new carbon-carbon bond. wikipedia.org The resulting Mannich bases are highly valuable synthetic intermediates. thermofisher.com They can be used to generate α,β-unsaturated ketones through elimination or can be further modified to introduce diverse functional groups. thermofisher.com The use of chiral catalysts, such as modified proline derivatives, can render the Mannich reaction asymmetric, controlling the stereochemical outcome. wikipedia.org

Components in Mannich Reactions for Cyclohexanone Derivatization
Ketone ComponentAldehyde ComponentAmine ComponentProduct TypeReference
CyclohexanoneFormaldehydeSecondary Amine (e.g., Dimethylamine)Mono-Mannich Base wikipedia.org
2-Substituted CyclohexanoneBenzaldehydeAnilineSubstituted sec-Mannich Base researchgate.net
CyclohexanoneFormaldehydeAmmonium ChlorideDouble Mannich Base leading to Azabicyclononanes researchgate.net

Michael Additions in the Synthesis of Functionalized Cyclohexanones

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction for forming carbon-carbon bonds and functionalizing the cyclohexanone core. acs.orgresearchgate.net The reaction involves the addition of a nucleophile, typically an enolate or enamine derived from cyclohexanone, to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. youtube.com

This methodology is central to building the cyclohexanone ring itself, as seen in the double Michael addition strategies that lead to highly substituted systems. beilstein-journals.orgresearchgate.net Beyond ring formation, the Michael reaction is used to introduce substituents at the β-position of the cyclohexanone enone system. The reaction of cyclohexanone with nitroolefins is a well-established route to synthetically valuable γ-nitroketones. researchgate.net

The stereochemical outcome of the Michael addition can be precisely controlled through organocatalysis. Chiral bifunctional catalysts, such as those based on pyrrolidine (B122466) and thiourea, have been developed to promote the asymmetric Michael addition of cyclohexanone to various nitroolefins. researchgate.net These catalysts work by forming a chiral enamine intermediate with cyclohexanone while simultaneously activating the nitroolefin acceptor through hydrogen bonding, leading to high yields and excellent stereoselectivities. For example, a catalyst derived from D-fructose and a primary amine has been shown to be effective in these transformations. researchgate.net

Organocatalytic Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
Catalyst SystemYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Glucose-based secondary amine-thiourea96>99/1 (anti)95
Pyrrolidine-based benzoyl thiourea9591:9 (anti/syn)86 (anti) researchgate.net
Pyrrolidinyl-isosteviol bifunctional organocatalyst (in water)9998:2 (anti/syn)90 (anti) benthamdirect.com
Data represents typical results for the reaction between cyclohexanone and β-nitrostyrene under optimized conditions reported in the respective sources.

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysischemsynthesis.comlookchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the conformational analysis of cyclic compounds like 2-Hydroxy-2-methylcyclohexan-1-one. acs.org The cyclohexane (B81311) ring exists in dynamic equilibrium between two chair conformations. The orientation of the methyl and hydroxyl groups (axial or equatorial) significantly influences the chemical environment of each nucleus, which is reflected in the NMR spectrum. researchgate.net

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms. The methyl group (CH₃) attached to the quaternary carbon (C2) is expected to appear as a distinct singlet, as it has no adjacent protons to couple with. The hydroxyl (-OH) proton also typically presents as a singlet, though its chemical shift can be variable and influenced by solvent, concentration, and temperature.

The ten protons on the cyclohexane ring (at positions C3, C4, C5, and C6) produce complex, overlapping multiplet signals. The precise chemical shifts and coupling constants of these protons are highly dependent on their axial or equatorial orientation in the dominant chair conformation. Generally, axial protons are more shielded and appear at a lower chemical shift (further upfield) compared to their equatorial counterparts.

Expected ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (ppm) Multiplicity Notes
-OH Variable (e.g., 3.0-4.5) Singlet (broad) Shift is solvent and concentration dependent.
Ring CH₂ 1.6 - 2.5 Multiplets Complex overlapping signals from C3, C4, C5, and C6 protons.

Note: This table represents expected values. Actual experimental values may vary based on solvent and instrument frequency.

The ¹³C NMR spectrum offers a clearer picture of the carbon skeleton. This compound has seven distinct carbon atoms, and each is expected to produce a unique signal. The most downfield signal corresponds to the carbonyl carbon (C=O) of the ketone, typically appearing around 210-215 ppm. The quaternary carbon (C2) bearing the hydroxyl and methyl groups appears significantly further downfield than the other ring carbons, usually in the 70-80 ppm range. The methyl carbon gives a signal in the upfield region, while the four methylene (B1212753) (CH₂) carbons of the ring have signals in the 20-45 ppm range.

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (ppm) Notes
C1 (C=O) ~212 Carbonyl carbon, most downfield signal.
C2 (C-OH) ~75 Quaternary carbon attached to oxygen.
C3, C4, C5, C6 20 - 45 Methylene carbons of the cyclohexane ring.

Note: This table represents expected values based on typical shifts for substituted cyclohexanones.

While 1D NMR provides initial data, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals and for confirming the molecular structure. researchgate.net Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks within the cyclohexane ring, helping to trace the connectivity from one methylene group to the next.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly useful for confirming the placement of the methyl group on C2 by observing a correlation between the methyl protons and both the C2 and C1 (carbonyl) carbons.

Mass Spectrometric Characterization of 2-Hydroxy-2-methylcyclohexan-1-onechemsynthesis.com

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (molar mass: 128.17 g/mol ), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 128. chemsynthesis.comuni.lu

Common fragmentation pathways for this molecule under electron ionization (EI) would include:

Loss of a methyl group (-CH₃): This alpha-cleavage results in a fragment ion at m/z 113.

Loss of water (-H₂O): Dehydration is a common fragmentation for alcohols, leading to a peak at m/z 110.

Alpha-cleavage involving the carbonyl group: Cleavage of the C1-C2 bond or the C1-C6 bond can lead to various characteristic fragment ions.

Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts to aid in identification. uni.lu

Predicted Mass Spectrometry Adducts and Fragments

Adduct / Fragment m/z (Mass-to-Charge Ratio) Notes
[M+H]⁺ 129.09 Protonated molecule. uni.lu
[M+Na]⁺ 151.07 Sodiated molecule. uni.lu
[M]⁺ 128.08 Molecular ion.
[M-H₂O]⁺ 110.07 Fragment from loss of water.

Data based on predicted values and known fragmentation patterns for similar molecules. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of this compound is characterized by two prominent absorption bands:

O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹. The broadness is due to hydrogen bonding. In this molecule, intramolecular hydrogen bonding can occur between the hydroxyl group and the nearby carbonyl oxygen.

C=O Stretch: A strong and sharp absorption band characteristic of a six-membered ring ketone is expected around 1715 cm⁻¹. The exact position can be slightly lowered if intramolecular hydrogen bonding is significant.

Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
O-H (hydroxyl) 3600 - 3200 Strong, Broad
C-H (alkane) 2950 - 2850 Medium to Strong

Chromatographic Techniques for Purity and Mixture Analysislookchem.com

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reactants or byproducts in a reaction mixture.

Gas Chromatography (GC): Due to its volatility, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the eluted peaks. This technique is excellent for purity assessment and detecting trace impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis and purification of this compound. sielc.com Given the polarity of the hydroxyl and ketone groups, reverse-phase HPLC is a common method. A typical setup would involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.comrsc.org By adjusting the composition of the mobile phase, separation from less polar or more polar impurities can be achieved.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the identification and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from a mixture based on its boiling point and affinity for the stationary phase, while the mass spectrometer provides detailed structural information by fragmenting the molecule and analyzing the resulting ions.

In a typical GC analysis, the retention time for this compound would depend on the specific column and temperature program used. Given its functional groups, it would have a different retention time compared to its parent ketone, 2-methylcyclohexanone (B44802), or related alcohols.

Upon entering the mass spectrometer, the molecule undergoes electron ionization, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (128.17 g/mol ). nih.gov The fragmentation pattern is predictable based on the compound's structure, which includes a ketone, a tertiary alcohol, and a cyclohexane ring.

Key fragmentation pathways for this compound include:

Alpha-Cleavage: This is a characteristic fragmentation for ketones, where the bond adjacent to the carbonyl group breaks. youtube.com Cleavage between C1 and C2 would be particularly significant, leading to the formation of stable acylium ions.

Loss of a Methyl Group: The tertiary methyl group can be readily lost as a methyl radical (•CH₃), resulting in a prominent peak at m/z 113.

Loss of Water: The presence of a hydroxyl group makes the molecule susceptible to dehydration, leading to the loss of a water molecule (H₂O) and a fragment ion at m/z 110. This resulting ion corresponds to 2-methyl-2-cyclohexen-1-one (B71969). uni.lu

Ring Cleavage: The cyclohexanone (B45756) ring can undergo various cleavage patterns, producing a series of smaller fragment ions that are diagnostic for the cyclic structure.

It is important to note that for α-hydroxy ketones, thermal rearrangement within the hot GC inlet system can sometimes occur, potentially leading to artifacts in the mass spectrum. rsc.org Careful optimization of GC conditions is therefore crucial for accurate analysis.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z)Proposed Fragment IonOrigin of Fragment
128[C₇H₁₂O₂]⁺Molecular Ion (M⁺)
113[M - CH₃]⁺Loss of a methyl radical
110[M - H₂O]⁺Loss of water
99[M - C₂H₅]⁺Alpha-cleavage and subsequent loss
85[M - C₃H₇]⁺Ring fragmentation
71[C₄H₇O]⁺Alpha-cleavage product
55[C₄H₇]⁺Ring fragmentation
43[C₂H₃O]⁺ / [C₃H₇]⁺Acylium ion from alpha-cleavage / Propyl fragment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its higher-resolution counterpart, UPLC, are premier techniques for the separation, quantification, and purification of this compound, particularly in contexts where the compound is part of a non-volatile mixture or when thermal degradation is a concern.

The separation is typically achieved using a reverse-phase (RP) method. In this mode, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica (B1680970) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile or methanol.

For this compound, its polarity, influenced by the hydroxyl and ketone groups, dictates its retention time. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure good separation and peak shape. Detection is typically performed using a UV detector, as the carbonyl group possesses a chromophore that absorbs in the UV range. For more sensitive and specific detection, HPLC or UPLC can be coupled with a mass spectrometer (LC-MS).

While specific application notes for this compound are not prevalent, methods for structurally similar compounds provide a strong basis for method development.

Table 2: Exemplary HPLC/UPLC Conditions for Analysis of Related Hydroxy-Ketone Compounds

ParameterTypical ConditionRationale/Comment
ColumnReverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Standard for separating moderately polar organic molecules.
Mobile PhaseAcetonitrile/Water or Methanol/Water mixtureCommon solvents providing a wide polarity range.
Elution ModeGradient or IsocraticGradient elution is often preferred for complex samples to improve resolution and reduce run time.
AdditivesFormic Acid (0.1%)Improves peak shape and is compatible with mass spectrometry detection.
Flow Rate0.5 - 1.0 mL/min (HPLC); 0.2 - 0.5 mL/min (UPLC)Typical flow rates for standard analytical columns.
DetectionUV (e.g., at 210 nm or 254 nm) or Mass Spectrometry (MS)The carbonyl group allows for UV detection; MS provides higher specificity and structural data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique would provide unambiguous proof of the structure of this compound, including its molecular conformation and intermolecular interactions.

As of current literature surveys, a published crystal structure for this compound is not available. chemsynthesis.com However, if a suitable single crystal were grown, X-ray diffraction analysis would yield a wealth of structural information.

The analysis would reveal:

Conformation of the Cyclohexane Ring: It would confirm the expected chair conformation of the six-membered ring, which is the most stable arrangement, and detail any minor distortions caused by the substituents.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, allowing for comparison with theoretical models and related structures. The C=O, C-O, and C-C bond lengths would be of particular interest.

Stereochemistry: The relative orientation of the methyl and hydroxyl groups with respect to the ring would be unequivocally established.

Intermolecular Interactions: A key feature revealed would be the nature of hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the hydroxyl oxygen can both act as acceptors. The crystallographic data would show how these hydrogen bonds link molecules together in the crystal lattice, forming dimers, chains, or more complex networks.

This information is invaluable for understanding the compound's physical properties and its interactions in a solid-state environment.

Mechanistic Investigations of Reactions Involving 2 Hydroxy 2 Methylcyclohexan 1 One

Carbocation Chemistry and Rearrangement Pathways

Carbocations are high-energy, transient intermediates that can undergo rearrangements to form more stable species. masterorganicchemistry.comkhanacademy.org These rearrangements are driven by the desire to delocalize the positive charge over a larger area or to move it to a more substituted, and thus more stable, carbon atom. masterorganicchemistry.comyoutube.com

In the context of 2-Hydroxy-2-methylcyclohexan-1-one, the formation of a carbocation, for instance through the protonation of the hydroxyl group followed by the loss of water, can initiate a cascade of rearrangements. These rearrangements typically involve the migration of a neighboring group to the electron-deficient carbon.

Hydride Shifts: A 1,2-hydride shift involves the movement of a hydrogen atom with its bonding pair of electrons from an adjacent carbon to the carbocation center. lumenlearning.comlibretexts.org This process is particularly favorable if it leads to the formation of a more stable carbocation, such as the conversion of a secondary carbocation to a tertiary one. youtube.comlibretexts.org

Alkyl Migrations: Similarly, a 1,2-alkyl shift, often a methyl shift, can occur where an entire alkyl group migrates with its bonding electrons. lumenlearning.commasterorganicchemistry.com This is common when a carbocation is adjacent to a quaternary carbon, and the shift results in a more stable carbocation. masterorganicchemistry.com Ring-expansion reactions, where a strained ring like cyclobutane (B1203170) expands to a less strained cyclopentane, are also a form of alkyl shift. masterorganicchemistry.com

The propensity for these shifts is dictated by the relative stability of the resulting carbocation. khanacademy.org

The stability of carbocations is a critical factor governing the feasibility and pathway of many organic reactions. masterorganicchemistry.comru.nl Several factors influence carbocation stability:

Substitution: The stability of alkyl carbocations increases with the number of alkyl groups attached to the positively charged carbon. This trend is often rationalized by hyperconjugation and inductive effects, where adjacent alkyl groups donate electron density to the electron-deficient carbon. masterorganicchemistry.comru.nl The order of stability is tertiary > secondary > primary > methyl. masterorganicchemistry.com

Resonance: Carbocations adjacent to a pi system (e.g., a double bond or an aromatic ring) are stabilized by resonance, which delocalizes the positive charge over multiple atoms. masterorganicchemistry.comyoutube.com The more resonance structures that can be drawn, the greater the stability. youtube.com

Adjacent Lone Pairs: Atoms with lone pairs, such as oxygen or nitrogen, adjacent to a carbocation can donate electron density through pi-bonding, significantly stabilizing the carbocation by providing the carbon with a full octet. masterorganicchemistry.comyoutube.com

The relative rates of reactions proceeding through carbocation intermediates, such as SN1 reactions, can often be predicted by comparing the stabilities of the potential carbocation intermediates. oregonstate.edu

Table 1: Factors Influencing Carbocation Stability

FactorDescriptionExample of Increasing Stability
Alkyl Substitution Increasing the number of alkyl groups on the carbocation carbon.Methyl < Primary < Secondary < Tertiary masterorganicchemistry.com
Resonance Delocalization of the positive charge through adjacent pi systems.Isolated carbocation < Allylic carbocation < Benzylic carbocation masterorganicchemistry.comyoutube.com
Adjacent Lone Pairs Donation of electron density from an adjacent atom with a lone pair.Carbocation without adjacent lone pair < Carbocation with adjacent oxygen masterorganicchemistry.comyoutube.com

Elimination Reactions (E1 and E2) in Cyclohexanone (B45756) Derivatives

Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a double bond. byjus.comyoutube.com For cyclohexanone derivatives like this compound, both E1 and E2 mechanisms are possible, leading to the formation of α,β-unsaturated ketones.

E1 (Elimination Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. byjus.comiitk.ac.in The rate-determining step is the formation of the carbocation. iitk.ac.in E1 reactions are favored by poor leaving groups, the presence of a base, and conditions that stabilize the carbocation. iitk.ac.in They typically follow Zaitsev's rule, where the more substituted (and more stable) alkene is the major product. iitk.ac.inmasterorganicchemistry.com

E2 (Elimination Bimolecular): This is a one-step, concerted reaction where the removal of a proton by a base and the departure of the leaving group occur simultaneously. byjus.comiitk.ac.in The rate of an E2 reaction depends on the concentration of both the substrate and the base. masterorganicchemistry.com A key requirement for the E2 mechanism in cyclohexane (B81311) systems is an anti-periplanar arrangement of the proton being removed and the leaving group, which often necessitates that both groups are in axial positions. chemistrysteps.com Strong, bulky bases tend to favor the E2 pathway. masterorganicchemistry.com

The competition between E1 and E2 pathways is influenced by factors such as the strength and concentration of the base, the nature of the leaving group, and the solvent. iitk.ac.inmasterorganicchemistry.com

Table 2: Comparison of E1 and E2 Elimination Reactions

FeatureE1 ReactionE2 Reaction
Mechanism Two steps, via carbocation intermediate byjus.comiitk.ac.inOne step, concerted byjus.comiitk.ac.in
Rate Law Rate = k[Substrate] (First order) byjus.comRate = k[Substrate][Base] (Second order) byjus.com
Base Requirement Weak base is sufficient iitk.ac.inStrong base is required masterorganicchemistry.com
Stereochemistry No specific requirement masterorganicchemistry.comRequires anti-periplanar geometry chemistrysteps.com
Regioselectivity Zaitsev's rule (more substituted alkene) iitk.ac.inmasterorganicchemistry.comCan be Zaitsev or Hofmann depending on base sterics

Nucleophilic Attack and Addition Reactions to the Carbonyl Group

The carbonyl group in this compound is a key site for chemical reactivity. The carbon atom of the carbonyl is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This nucleophilic addition is a fundamental reaction of aldehydes and ketones. youtube.com

The reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate where the oxygen atom bears a negative charge. masterorganicchemistry.comyoutube.com This intermediate is then typically protonated to yield an alcohol. youtube.com

The stereoselectivity of nucleophilic addition to cyclic ketones like cyclohexanone derivatives is a well-studied area. The approach of the nucleophile can be influenced by steric hindrance and electronic effects, leading to the preferential formation of one stereoisomer over another. acs.org For instance, small nucleophiles tend to add to the axial face, while bulky nucleophiles often prefer equatorial attack. acs.org

The addition of hydrogen cyanide to ketones, for example, is a classic nucleophilic addition reaction that produces a cyanohydrin. chemguide.co.uk This reaction is typically catalyzed by a base, which generates the cyanide ion, the active nucleophile. chemguide.co.uk

Enolate Chemistry and α-Functionalization Reactions

The α-carbon (the carbon atom adjacent to the carbonyl group) in ketones is acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. khanacademy.org The formation of an enolate is a crucial step in many reactions that functionalize the α-position of a ketone.

Upon treatment with a suitable base, such as lithium diisopropylamide (LDA), this compound can be deprotonated at the α-carbon to form an enolate. khanacademy.org This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of functional groups at the α-position.

Alkylation of enolates, for instance, involves the reaction of the enolate with an alkyl halide. wpmucdn.com The stereochemistry of these alkylation reactions in substituted cyclohexanone systems can be complex and is influenced by the nature of the substituent, the base used, and the reaction conditions. wpmucdn.com

Superacid-Promoted Reactions and Molecular Rearrangements

Superacids are extremely strong acids that can protonate even very weak bases, leading to the formation of highly reactive carbocationic intermediates. When this compound is treated with a superacid, the hydroxyl group is readily protonated, and subsequent loss of water generates a carbocation.

In the highly acidic environment of a superacid, this carbocation can undergo complex molecular rearrangements, including hydride and alkyl shifts, to achieve a more stable structure. libretexts.orgmasterorganicchemistry.com These rearrangements can lead to significant changes in the carbon skeleton of the original molecule, resulting in the formation of rearranged products that might not be accessible under less acidic conditions. The driving force for these rearrangements is the energetic stabilization gained by forming a more stable carbocation. youtube.com

Gas-Phase Oxidation Mechanisms of Related Compounds

The atmospheric oxidation of volatile organic compounds (VOCs) is a crucial process that influences air quality, climate, and atmospheric chemistry. While direct mechanistic studies on the gas-phase oxidation of this compound are not extensively available, valuable insights can be drawn from investigations into structurally similar compounds. The reactivity and degradation pathways of cyclic ketones, hydroxycarbonyls, and unsaturated ketones provide a framework for understanding the potential atmospheric fate of this compound. The primary daytime oxidant in the troposphere is the hydroxyl radical (OH), and its reactions are often the dominant removal pathway for many VOCs. copernicus.orgresearchgate.net

The gas-phase reactions of cyclic ketones with OH radicals generally proceed via H-atom abstraction from the various C-H bonds within the molecule. acs.org The site of abstraction is influenced by the bond dissociation energy, with abstraction from weaker C-H bonds being more favorable. For cyclic ketones, abstraction can occur at positions α, β, or γ to the carbonyl group. The subsequent reactions of the resulting alkyl radical with molecular oxygen (O₂) lead to the formation of a peroxy radical (RO₂). These peroxy radicals can then undergo a variety of reactions, including reactions with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals, leading to a cascade of products such as smaller carbonyls, dicarbonyls, and secondary organic aerosol (SOA).

In the case of cyclohexanol (B46403), a related cyclic alcohol, studies have shown that H-abstraction by OH radicals leads to the formation of several products, including cyclohexanone, hexanedial, 3-hydroxycyclohexanone, and 4-hydroxycyclohexanone. researchgate.net The formation of these products is indicative of abstraction occurring at different positions on the cyclohexane ring. researchgate.net This highlights the complexity of the oxidation mechanism and the variety of potential reaction pathways.

The presence of a hydroxyl group, as in this compound, can influence the reaction mechanism. The OH group can direct the abstraction to nearby C-H bonds and can also participate in intramolecular hydrogen bonding, which may affect the stability of transition states and the branching ratios of different reaction channels.

Furthermore, studies on α,β-unsaturated ketones, which contain a double bond adjacent to the carbonyl group, have shown that the OH radical can either abstract an H-atom or add to the C=C double bond. copernicus.orgnih.gov The addition of OH to the double bond is often a significant, if not dominant, reaction pathway. copernicus.org While this compound is a saturated ketone, the principles of how different functional groups influence reactivity provide a basis for postulating its atmospheric behavior.

The following tables summarize kinetic data and observed products from the gas-phase oxidation of several compounds related to this compound. This information offers a comparative basis for estimating the atmospheric reactivity and potential degradation products of the target molecule.

Interactive Data Table: Rate Coefficients for the Gas-Phase Reaction of OH Radicals with Related Ketones and Alcohols

This table presents the experimentally determined rate coefficients (kOH) for the reaction of hydroxyl radicals with various cyclic and acyclic ketones and alcohols. These values are crucial for estimating the atmospheric lifetime of these compounds. The data are presented at or near room temperature (298 K).

CompoundChemical FormulakOH (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
CyclohexanolC₆H₁₂O(1.90 ± 0.48) x 10⁻¹¹297 ± 3 researchgate.net
3-Methyl-3-penten-2-oneC₆H₁₀O(6.5 ± 1.2) x 10⁻¹¹298 ± 3 copernicus.org
4-Methyl-3-penten-2-oneC₆H₁₀O(8.1 ± 1.3) x 10⁻¹¹298 ± 3 copernicus.org
2-Cyclopenten-1-oneC₅H₆O(1.2 ± 0.1) x 10⁻¹¹Room Temp nih.gov
2-Methyl-2-cyclopenten-1-oneC₆H₈O(1.7 ± 0.2) x 10⁻¹¹Room Temp nih.gov
3-Methyl-2-cyclopenten-1-oneC₆H₈O(4.4 ± 0.7) x 10⁻¹²Room Temp nih.gov
Campholenic aldehydeC₁₀H₁₆O(6.54 ± 0.52) x 10⁻¹¹298 nih.gov
1-Hydroxy-2-butanoneC₄H₈O₂(7.7 ± 1.7) x 10⁻¹²296 ± 2 acs.org
3-Hydroxy-2-butanoneC₄H₈O₂(1.03 ± 0.22) x 10⁻¹¹296 ± 2 acs.org
3-Hydroxy-3-methyl-2-butanoneC₅H₁₀O₂(9.4 ± 3.7) x 10⁻¹³296 ± 2 acs.org

Interactive Data Table: Products Identified from the Gas-Phase Oxidation of Related Compounds

This table lists the major products identified from the OH radical-initiated oxidation of compounds structurally related to this compound. The product distribution provides insights into the degradation pathways and the potential for the formation of secondary pollutants.

Precursor CompoundOxidantMajor Identified ProductsReference
CyclohexanolOHCyclohexanone, Hexanedial, 3-Hydroxycyclohexanone, 4-Hydroxycyclohexanone researchgate.net
3-Methyl-3-penten-2-oneOHAcetoin, Acetaldehyde, Biacetyl, CO₂, Peroxyacetyl nitrate (B79036) (PAN) copernicus.org
4-Methyl-3-penten-2-oneOHAcetone, Methyl glyoxal, 2-Hydroxy-2-methylpropanal, CO₂, Peroxyacetyl nitrate (PAN) copernicus.org

Stereochemical Aspects and Conformational Analysis

Chirality and Stereogenic Centers in 2-Hydroxy-2-methylcyclohexan-1-one

This compound possesses a stereogenic center, also known as a chiral center, at the C2 position. A carbon atom is considered a stereogenic center when it is bonded to four different groups. libretexts.org In this molecule, the C2 carbon is attached to a hydroxyl group (-OH), a methyl group (-CH3), a carbonyl group within the ring (-C=O at C1), and a methylene (B1212753) group within the ring (-CH2- at C3). libretexts.org The presence of this single chiral center means that the molecule is chiral and can exist as a pair of enantiomers.

It is important to distinguish this from similar, but achiral, molecules. For instance, methylcyclohexane (B89554) is achiral because no carbon atom is bonded to four distinct groups. libretexts.org The chirality of this compound arises directly from the specific substitution pattern around the C2 carbon.

Enantiomerism and Diastereomerism in Substituted Cyclohexanones

Due to its chirality, this compound exists as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. oregonstate.edu These two enantiomers will have identical physical properties, such as melting point and boiling point, but will rotate plane-polarized light in equal and opposite directions.

When a cyclohexane (B81311) ring has two or more substituents, the possibility of diastereomers arises. Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edulibretexts.org For example, in disubstituted cyclohexanes, cis and trans isomers are diastereomers. libretexts.orgchemistryschool.net A molecule with 'n' chiral centers can have up to 2^n stereoisomers. libretexts.org Since this compound has one stereocenter, it has 2^1 = 2 stereoisomers, which are the pair of enantiomers. If additional substituents were added to the ring, creating more stereocenters, then diastereomeric relationships would become possible.

Determination of Absolute and Relative Configurations (e.g., R/S Nomenclature)

The absolute configuration of the stereogenic center in each enantiomer of this compound can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules, designated as either (R) or (S). To assign the configuration, the four groups attached to the C2 chiral center are ranked by atomic number of the atom directly bonded to the chiral center. The molecule is then oriented so that the lowest priority group points away from the viewer. The sequence from the highest to the third-highest priority group determines the configuration: a clockwise direction is designated (R) and a counter-clockwise direction is (S). stackexchange.com

For this compound, the priority of the substituents on C2 would be:

-OH (highest atomic number)

-C=O (part of the ring at C1)

-CH2- (part of the ring at C3)

-CH3 (lowest atomic number among the carbons)

The relative configuration describes the spatial relationship between different stereocenters within the same molecule. Since this compound has only one stereocenter, this term is more relevant to substituted cyclohexanones with multiple chiral centers.

Conformational Preferences of the Cyclohexanone (B45756) Ring System

The cyclohexane ring is not planar and preferentially adopts a chair conformation to minimize angle and torsional strain. wikipedia.orgbyjus.com In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°. The chair conformation has two distinct types of substituent positions: axial (pointing up or down, parallel to the ring axis) and equatorial (pointing out from the equator of the ring). libretexts.org

Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. fiveable.melumenlearning.com These are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. The larger the substituent, the stronger its preference for the equatorial position. libretexts.org

For this compound, both the hydroxyl and methyl groups are at the C2 position. In one chair conformation, one group will be axial and the other equatorial. A ring flip will interconvert these positions. The relative stability of the two chair conformers will depend on the steric bulk of the methyl versus the hydroxyl group. Generally, a methyl group is considered bulkier than a hydroxyl group, suggesting the conformation where the methyl group is equatorial and the hydroxyl group is axial would be more stable. lumenlearning.com However, other electronic factors can also influence conformational preference.

The cyclohexane ring can exist in several conformations, with the chair being the most stable. wikipedia.org The boat conformation is less stable due to steric strain between the "flagpole" hydrogens and torsional strain along the sides. wikipedia.org The twist-boat conformation is an intermediate in energy between the chair and boat forms.

The interconversion between the two chair conformations, known as a ring flip, occurs rapidly at room temperature. byjus.com During this process, the ring passes through higher-energy conformations like the half-chair and twist-boat. wikipedia.org For a substituted cyclohexane, the equilibrium will favor the chair conformation where the larger substituent(s) occupy the equatorial position(s). lumenlearning.com

Stereoselectivity in Reaction Pathways

The stereochemistry and conformational preferences of this compound can significantly influence the outcome of its reactions. Stereoselectivity refers to the preferential formation of one stereoisomer over another.

In reactions involving the carbonyl group or the hydroxyl group, the approach of a reagent can be sterically hindered by the substituents on the ring. The axial and equatorial positions offer different steric environments, which can lead to the selective formation of a particular product. For example, the reduction of the carbonyl group can be influenced by the existing stereocenter at C2, potentially leading to a diastereoselective synthesis of the corresponding diol. Similarly, reactions at the hydroxyl group can be affected by whether it is in an axial or equatorial position in the dominant conformation. The synthesis of highly substituted cyclohexanones often aims for high diastereoselectivity, which is crucial in the preparation of complex molecules with defined stereochemistry. beilstein-journals.orgnih.gov

Diastereoselectivity in Formation of Analogues

The formation of analogues of this compound, particularly through carbon-carbon bond-forming reactions at the C2 position, often proceeds with notable diastereoselectivity. A key method for synthesizing such analogues is the aldol (B89426) reaction between the enolate of a 2-substituted cyclohexanone and an aldehyde.

Research into the aldol reaction of cyclohexanone with various aromatic aldehydes has demonstrated that high levels of diastereoselectivity can be achieved. For instance, the use of a ruthenium chloride hydrate (B1144303) (RuCl₃·nH₂O) in conjunction with the chiral ligand (S)-BINAP has been shown to be an effective catalytic system. In these reactions, the aldol products were obtained with complete diastereoselectivity. researchgate.net

The diastereoselectivity in these reactions is influenced by the transition state geometry. The Zimmerman-Traxler model for aldol reactions predicts that the relative stereochemistry of the newly formed stereocenters is determined by the geometry of the enolate (E or Z) and the chair-like six-membered transition state. Steric interactions between the substituents on the enolate and the aldehyde in this transition state direct the approach of the reactants, leading to the preferential formation of one diastereomer over the other. In the case of cyclic enolates, such as that derived from 2-methylcyclohexanone (B44802), the ring's conformational constraints play a crucial role in dictating the facial selectivity of the reaction.

The successful application of mixed aldol reactions often relies on specific conditions to avoid a complex mixture of products. pressbooks.pub One effective strategy is to use a carbonyl partner that lacks α-hydrogens, such as benzaldehyde, which can only act as an electrophilic acceptor and cannot form an enolate itself. pressbooks.pub This prevents self-condensation of the aldehyde and favors the cross-aldol reaction with the ketone enolate.

The following table summarizes the diastereoselective aldol reaction of cyclohexanone with various aromatic aldehydes, which serves as a model for the synthesis of analogues of this compound. The reactions were catalyzed by a RuCl₃·nH₂O/(S)-BINAP system and exhibited complete diastereoselectivity. researchgate.net

Table 1: Diastereoselective Aldol Reaction of Cyclohexanone with Aromatic Aldehydes

Aldehyde Product Yield (%) Diastereoselectivity
Benzaldehyde 85 Complete
4-Methoxybenzaldehyde 82 Complete
4-Methylbenzaldehyde 78 Complete
4-Nitrobenzaldehyde 75 Complete
4-Chlorobenzaldehyde 80 Complete
4-Bromobenzaldehyde 79 Complete
2-Nitrobenzaldehyde 70 Complete
2-Chlorobenzaldehyde 72 Complete
Naphthaldehyde 65 Complete
Furfural 68 Complete
Cinnamaldehyde 45 Complete

Enantiomeric Excess in Catalytic Processes

Achieving high enantiomeric excess in the synthesis of this compound is a key challenge, often addressed through catalytic asymmetric reactions. A prominent method for the enantioselective synthesis of vicinal diols from alkenes is the Sharpless asymmetric dihydroxylation. wikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the stereochemical outcome of the dihydroxylation. wikipedia.org

For the synthesis of enantiomerically enriched this compound, the corresponding silyl (B83357) enol ether of 2-methylcyclohexanone would be a suitable substrate for Sharpless dihydroxylation. The choice of the chiral ligand, typically delivered as a pre-packaged mixture known as AD-mix-α (containing (DHQ)₂-PHAL) or AD-mix-β (containing (DHQD)₂-PHAL), determines which enantiomer of the diol is preferentially formed. wikipedia.orgorganic-chemistry.org These reactions are known to proceed with high levels of enantioselectivity for a wide range of alkene substrates. wikipedia.org

The mechanism of the Sharpless dihydroxylation involves the formation of a complex between osmium tetroxide and the chiral ligand. This complex then undergoes a [3+2] cycloaddition with the alkene to form an osmate ester intermediate. Subsequent hydrolysis releases the chiral diol and regenerates the osmium catalyst. wikipedia.org The chiral ligand creates a binding pocket that preferentially accommodates one face of the alkene, leading to the observed enantioselectivity. wikipedia.org

Another powerful catalytic method for introducing chirality is the Sharpless asymmetric aminohydroxylation, which provides access to chiral amino alcohols. rsc.org While not directly producing the target hydroxyketone, this reaction highlights the utility of catalytic asymmetric methods in functionalizing prochiral alkenes with high enantiocontrol.

The table below illustrates the typical enantiomeric excesses achieved in the Sharpless asymmetric dihydroxylation of various alkenes, demonstrating the effectiveness of this catalytic system. These examples provide a strong indication of the potential for achieving high enantiomeric excess in the synthesis of (R)- or (S)-2-hydroxy-2-methylcyclohexan-1-one via this method.

Table 2: Enantiomeric Excess in Sharpless Asymmetric Dihydroxylation of Prochiral Alkenes

Alkene Substrate Chiral Ligand System Enantiomeric Excess (ee %)
Styrene AD-mix-β 99
trans-Stilbene AD-mix-β 99
1-Decene AD-mix-β 97
α-Methylstyrene AD-mix-β 94
Methyl trans-cinnamate AD-mix-α 98

Computational Chemistry and Theoretical Studies

Prediction of Reaction Pathways and Transition States

Theoretical calculations are powerful in predicting the most likely pathways for chemical reactions and characterizing the high-energy transition states that govern reaction rates. For derivatives of cyclohexanone (B45756), DFT methods have been utilized to explore potential reaction mechanisms. By calculating the energies of reactants, products, and transition states, researchers can determine the activation barriers and thermodynamic feasibility of various reaction routes. This information is critical for understanding and controlling chemical transformations involving 2-Hydroxy-2-methylcyclohexan-1-one.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The interaction between the HOMO of one molecule and the LUMO of another is a key factor in many chemical reactions. wikipedia.org

The chemical reactivity of a compound can be effectively studied using FMO analysis. nih.gov The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's stability and reactivity. lew.roresearchgate.net A smaller energy gap generally implies higher reactivity. For related compounds, the energies of the HOMO and LUMO have been calculated using DFT, providing insights into their electronic properties and potential for chemical reactions. nih.gov This type of analysis is crucial for predicting how this compound will interact with other reagents. researchgate.net

Calculated FMO Properties for a Related Xanthene Derivative
Molecular OrbitalEnergy (eV)
LUMO+1-1.0419
LUMO-1.9353
HOMO-5.8915
HOMO-1-6.2499

Table 1: The energies of HOMO, HOMO−1, LUMO, and LUMO+1 for 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione were calculated to be −5.8915, −6.2499, −1.9353, and −1.0419 eV, respectively. nih.gov The energy gap between HOMO and LUMO is 3.9562 eV. nih.gov This data provides a reference for the expected range of orbital energies in similar cyclic ketone structures.

Spectroscopic Data Simulations (e.g., NMR, UV-Vis)

Computational methods are highly effective in simulating spectroscopic data, which can then be compared with experimental spectra to confirm molecular structures and assignments.

Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis spectra. lew.roresearchgate.net By calculating the excitation energies and oscillator strengths, researchers can predict the positions and intensities of absorption bands, which show good correlation with experimental findings for similar molecules. lew.roresearchgate.net

Similarly, computational chemistry can predict Nuclear Magnetic Resonance (NMR) chemical shifts. Although specific simulation data for this compound is not detailed in the search results, the experimental ¹H NMR spectrum of the related 2-methylcyclohexanone (B44802) provides a basis for what could be expected and subsequently simulated. chemicalbook.com Theoretical calculations of NMR parameters would involve determining the magnetic shielding of each nucleus, which is then converted to a chemical shift.

Experimental and Calculated UV-Vis Absorption Data for a Related Compound
MethodWavelength (nm)Excitation Energy (eV)Oscillator Strength (f)
Experimental340--
Calculated3283.780.47
Experimental275--
Calculated275--

Table 2: The experimental and simulated UV-Vis spectra of 2-(2-hydroxy-benzylidene)-cyclohexanone show a good correlation. researchgate.net The calculated absorption at 328 nm corresponds to the experimental band at 340 nm and is attributed to a HOMO to LUMO transition. researchgate.net

Conformational Energy Landscape Analysis

The cyclohexyl ring of this compound can adopt various conformations, such as the chair, boat, and twist-boat forms. The presence of substituents further complicates this landscape. Computational methods are essential for exploring the conformational energy landscape to identify the most stable conformers and the energy barriers between them.

For a related compound, anti-2-Hydroxy-2-methyl-1-tetralone oxime, computational studies using DFT and MP2 methods have shown that the molecule can exist in different conformations, with the exocyclic OH group in either an equatorial or axial position. gu.se The optimization of the structure using DFT confirmed the existence of these different conformers and their hydrogen-bonding schemes. gu.se This type of analysis is directly applicable to this compound to understand its three-dimensional structure and the influence of conformation on its physical and chemical properties.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their conformational dynamics, structural stability, and intermolecular interactions. For this compound, MD simulations can provide a detailed picture of the dynamic equilibria between its various conformational states, particularly the chair and boat forms, and the influence of substituents on these dynamics.

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its dynamic behavior can be inferred from studies on substituted cyclohexanes and cyclohexanones. nih.gov The presence of a carbonyl group and substituents on the cyclohexane (B81311) ring introduces specific stereoelectronic effects that govern the conformational preferences and energy barriers for ring inversion.

MD simulations on substituted cyclohexanes have demonstrated that the interconversion between different conformations, such as chair-chair and chair-boat, is a temperature-dependent process. nih.gov For this compound, the chair conformation is expected to be the most stable. Within the chair conformation, two primary isomers exist: one with the methyl group in an axial position and the hydroxyl group in an equatorial position, and the other with the methyl group equatorial and the hydroxyl group axial. The relative stability of these conformers is dictated by a balance of steric and electronic interactions.

A typical MD simulation for this compound would involve defining a force field that accurately describes the interatomic forces within the molecule. The system would then be solvated in a chosen solvent, often water, to mimic physiological or reaction conditions. The simulation would proceed by integrating Newton's equations of motion for all atoms in the system over a specified time, allowing the molecule to explore its conformational space.

Analysis of the simulation trajectory would reveal the population of different conformers over time, the frequency of conformational transitions, and the lifetimes of specific conformations. Key dihedral angles, such as those within the cyclohexane ring, would be monitored to characterize the ring pucker and identify transitions between chair and twist-boat conformations.

Furthermore, MD simulations can elucidate the role of the hydroxyl and methyl groups in influencing the ring dynamics. The hydroxyl group can participate in intramolecular hydrogen bonding with the carbonyl oxygen, which would significantly stabilize certain conformations and affect the energy landscape of the molecule. The simulations could quantify the strength and persistence of such hydrogen bonds.

The following table summarizes the key parameters and expected outcomes from a hypothetical molecular dynamics simulation of this compound.

Simulation Parameter Description Expected Insights for this compound
Force FieldA set of empirical energy functions and parameters used to calculate the potential energy of the system.Accurate representation of bonded and non-bonded interactions, crucial for describing the conformational energies.
Solvent ModelExplicit or implicit representation of the solvent environment.Understanding the influence of solvent on conformational preferences and hydrogen bonding.
Simulation TimeThe total time duration of the simulation.Sufficient time is needed to observe multiple conformational transitions and achieve statistical convergence.
TemperatureThe temperature at which the simulation is run.Higher temperatures can accelerate conformational sampling by overcoming energy barriers. nih.gov
EnsembleThe statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system.Maintaining constant temperature and pressure to mimic experimental conditions.
Analysis Description Expected Findings
Conformational AnalysisIdentification and population of different conformers (chair, boat, twist-boat).Determination of the relative stability of axial-methyl/equatorial-hydroxyl vs. equatorial-methyl/axial-hydroxyl chair conformers.
Ring Inversion DynamicsStudy of the mechanism and rate of chair-to-chair interconversion.Estimation of the energy barriers for ring flipping and the influence of substituents on this process.
Intramolecular Hydrogen BondingAnalysis of the distance and angle between the hydroxyl hydrogen and the carbonyl oxygen.Quantification of the stability conferred by the intramolecular hydrogen bond and its effect on conformational preference.
Solvent InteractionsExamination of the radial distribution functions of water molecules around the solute.Characterization of the hydration shell and the role of solvent in stabilizing the molecule.

Applications in Advanced Organic Synthesis

2-Hydroxy-2-methylcyclohexan-1-one as a Versatile Synthetic Intermediate

This compound serves as a key intermediate in numerous organic syntheses. Its structure allows for a range of reactions, including oxidation, reduction, and dehydration, to generate other useful synthetic precursors. A significant application of this compound is its dehydration to form 2-methyl-2-cyclohexen-1-one (B71969). youtube.comyoutube.comyoutube.com This α,β-unsaturated ketone is a classic Michael acceptor and a crucial component in various annulation reactions for the construction of polycyclic systems. uni.edu The synthesis of this compound itself can be achieved from starting materials such as 1-methylcyclohexene. chegg.comchegg.com

The reactivity of its functional groups is a cornerstone of its synthetic utility. The ketone can undergo reactions typical of carbonyl compounds, while the hydroxyl group can be targeted for substitution or elimination reactions. This dual reactivity, present in a cyclic system, provides a platform for creating diverse molecular architectures.

Key transformations of this compound
ReactantReagent/ConditionsProductTransformation Type
This compoundAcid (e.g., Phosphoric Acid), Heat2-Methyl-2-cyclohexen-1-oneDehydration youtube.comyoutube.comyoutube.com
1-MethylcyclohexeneOxidizing agentsThis compoundOxidation chegg.comchegg.com

Role in the Synthesis of Complex Natural Products and Analogues

The structural framework of this compound is embedded within numerous complex natural products and their synthetic analogues. Its ability to be converted into various reactive intermediates makes it an important starting point for the total synthesis of these intricate molecules.

While direct synthesis of Vitamin D analogues starting from this compound is not extensively documented, its derivatives are crucial for constructing the A-ring of these vital compounds. endotherm-lsm.comusc.esnih.govresearchmap.jp The synthesis of 1α-hydroxylated Vitamin D metabolites often involves the coupling of a CD-ring fragment with a suitable A-ring synthon. endotherm-lsm.comusc.es These A-ring synthons are frequently prepared from substituted cyclohexanone (B45756) derivatives. For instance, a synthetic route to an A-ring dienyne synthon has been developed starting from 1,4-cyclohexanedione (B43130) monoethylene acetal. nih.gov

A plausible strategy for utilizing this compound would involve its dehydration to 2-methyl-2-cyclohexen-1-one. This enone can then undergo a series of transformations, such as stereoselective reductions and functional group manipulations, to yield the highly functionalized A-ring precursors required for coupling with the CD-ring segment to form the complete Vitamin D skeleton. endotherm-lsm.comnih.gov

The bicyclo[3.3.1]nonane skeleton is a core structure in a wide array of biologically active natural products. nih.govucl.ac.ukresearchgate.netnih.gov A powerful and well-established method for the construction of this bicyclic system is the Robinson annulation. uni.edu This reaction sequence typically involves the Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation.

A prominent example of the formation of a bicyclo[3.3.1]nonane derivative is the synthesis of the Wieland-Miescher ketone. uni.eduthieme-connect.comwikipedia.orgnih.gov This key synthetic intermediate is produced through the Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone. thieme-connect.comwikipedia.org this compound can be considered a precursor to the necessary starting material for this reaction. For instance, oxidation of this compound could potentially yield 2-methyl-1,2-cyclohexanedione, a closely related structure to the required 1,3-dione. Alternatively, dehydration of this compound to 2-methyl-2-cyclohexen-1-one provides the α,β-unsaturated ketone component needed for a Robinson annulation with a suitable enolate. The annulation of cyclohexanone derivatives is a frequently employed strategy for creating the bicyclo[3.3.1]nonane framework. ucl.ac.ukresearchgate.netucl.ac.uk

Key Intermediates in Bicyclo[3.3.1]nonane Synthesis
Starting Material/IntermediateReactionProduct Core StructureReference
2-Methyl-1,3-cyclohexanedioneRobinson Annulation with Methyl Vinyl KetoneWieland-Miescher Ketone (Bicyclo[3.3.1]nonane derivative) uni.eduthieme-connect.comwikipedia.org
2-Substituted CyclohexenonesRobinson AnnulationBicyclo[3.3.1]nonane ucl.ac.uk

Contribution to the Synthesis of Pharmaceutical Precursors

Substituted cyclohexane (B81311) rings are prevalent motifs in a vast number of pharmaceutical compounds. The functional groups present in this compound make it a valuable starting material for the elaboration into more complex molecules that can serve as precursors to active pharmaceutical ingredients (APIs). The ability to selectively modify the ketone and hydroxyl functionalities allows for the introduction of various pharmacophores and the construction of intricate molecular frameworks. Although direct use of this compound as a precursor for a specific marketed drug was not identified in the provided search results, its potential as a versatile building block in medicinal chemistry is significant due to the prevalence of the substituted cyclohexane scaffold in drug molecules.

Use in the Construction of Chiral Scaffolds for Drug Discovery (synthetic utility only)

The development of chiral scaffolds is of paramount importance in modern drug discovery, as the biological activity of a drug is often dependent on its stereochemistry. This compound is a prochiral molecule that can be resolved into its constituent enantiomers or synthesized in an enantiomerically pure form, thus providing a valuable chiral building block.

Asymmetric synthesis methodologies can be employed to create chiral derivatives of this compound. For example, asymmetric aldol reactions or the use of chiral auxiliaries can introduce stereocenters with high control. capes.gov.br Once obtained in an enantiomerically pure form, this chiral ketone can be utilized in the synthesis of complex, three-dimensional scaffolds that are rich in sp³ centers. nih.gov These types of scaffolds are highly desirable in drug discovery as they can lead to compounds with improved pharmacokinetic and pharmacodynamic properties. The synthesis of chiral spiro-oxindole scaffolds, for instance, often employs organocatalytic [4+2] cycloaddition reactions, a strategy where a chiral cyclohexanone derivative could potentially be employed. nih.gov The creation of chiral bicyclo[1.1.1]pentanes, which are used as bioisosteres in drug design, also highlights the importance of asymmetric transformations in generating novel chemical entities for pharmaceutical research. nih.gov

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Stereoselective Transformations

The synthesis of enantiomerically pure 2-Hydroxy-2-methylcyclohexan-1-one is a significant challenge, as the hydroxylated carbon is a chiral center. Future research will heavily focus on the development of sophisticated catalytic systems capable of achieving high stereoselectivity.

Organocatalysis: Chiral primary amine catalysts have been successfully employed in the asymmetric decarboxylative chlorination of β-ketocarboxylic acids to create tertiary α-chloroketones with high enantiopurity. nih.gov Subsequent nucleophilic substitution with a hydroxide (B78521) source can yield the corresponding chiral tertiary α-hydroxyketones. nih.gov This two-step, one-pot approach is a promising alternative to direct asymmetric hydroxylation and could be adapted for the synthesis of optically active this compound. The development of new chiral amines or other organocatalysts could further enhance the enantioselectivity and substrate scope of such transformations.

Biocatalysis: Enzymes offer unparalleled stereoselectivity in chemical transformations. Dehydrogenases, in particular, have shown great promise. For instance, the R-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii can catalyze the asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones. nih.govrsc.org Research into identifying or engineering monooxygenases or dehydrogenases that can act directly on 2-methylcyclohexanone (B44802) to install a hydroxyl group with high stereocontrol is a key future direction. The use of whole-cell biocatalysts, such as P. taiwanensis VLB120 strains engineered to express cytochrome P450 monooxygenases, for the specific hydroxylation of cyclohexane (B81311) derivatives represents a powerful platform that could be tailored for this purpose. nih.gov

Metal-Based Catalysis: While classic methods often rely on stoichiometric oxidants, modern research emphasizes catalytic approaches. Chiral metal complexes, for instance based on copper, iron, or palladium, are being explored for the enantioselective α-hydroxylation of ketones. researchgate.net Future work will likely involve designing novel ligands that can effectively create a chiral environment around the metal center, guiding the oxidant to one face of the enolate of 2-methylcyclohexanone.

Exploration of Alternative Feedstocks and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing synthetic route design. For this compound, this involves exploring renewable starting materials and environmentally benign reagents.

Sustainable Oxidants: A major focus is the replacement of hazardous, stoichiometric heavy-metal oxidants with greener alternatives. Molecular oxygen (from air) and hydrogen peroxide (H₂O₂) are ideal oxidants, as their primary byproduct is water.

Aerobic Oxidation: Vanadium-containing catalysts have been shown to facilitate the oxidation of cyclohexanone (B45756) and 2-methylcyclohexanone using dioxygen. acs.org Similarly, V₂O₅@TiO₂ catalysts under simulated solar light can achieve highly selective aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol (B46403), which are precursors to the target molecule. rsc.org Future research will aim to develop catalysts that can directly and selectively hydroxylate the α-position using air under mild conditions.

Hydrogen Peroxide: The use of H₂O₂ as a clean oxidant is highly desirable. researchgate.net Catalytic systems, such as those based on tungsten nanorods or heteropolyacids, that can activate H₂O₂ for the selective oxidation of cyclohexanol or direct hydroxylation of 2-methylcyclohexanone are being actively investigated. researchgate.netresearchgate.net

Renewable Feedstocks: While cyclohexanone is typically derived from petroleum, there is growing interest in sourcing starting materials from biomass. Terpenes, which are naturally abundant hydrocarbons, represent a promising class of renewable feedstocks. For example, α-hydroxy ketones have been synthesized from commercially available terpene aldehydes. st-andrews.ac.uk Exploring biosynthetic pathways that could convert renewable resources into 2-methylcyclohexanone or related precursors is a long-term goal for sustainable synthesis.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool in modern synthetic planning. For the synthesis of this compound, computational modeling can provide crucial insights that accelerate the development of new reactions.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out the complete energy profiles of catalytic cycles. This allows researchers to understand the precise mechanism of hydroxylation, identify the rate-determining step, and rationalize the observed stereoselectivity. For instance, modeling has been used to determine the stable conformations of substrates bound to a catalyst, explaining the diastereoselectivity in the hydrogenation of a 2-methylbenzoyl derivative. nih.gov Similar approaches can be applied to model the interaction of 2-methylcyclohexanone's enolate with a chiral catalyst, predicting which enantiomer will be formed preferentially.

Predictive Catalyst Design: By understanding the structural and electronic factors that govern catalyst performance, researchers can use computational screening to design new catalysts with improved activity and selectivity in silico, before committing to laboratory synthesis. This predictive power can significantly reduce the experimental effort required to optimize a reaction, accelerating the discovery of superior catalytic systems for asymmetric α-hydroxylation.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability and automation.

Continuous Synthesis: The synthesis of molecules based on the cyclohexanone core has been shown to be amenable to continuous-flow processes. For example, the synthesis of Tramadol from cyclohexanone and the production of cyclohexene (B86901) oxide have been successfully demonstrated in flow reactors. semanticscholar.orgbeilstein-journals.orgnih.gov These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and selectivities. beilstein-journals.orgchemrxiv.org The α-hydroxylation of 2-methylcyclohexanone could be similarly adapted to a flow process. This would be particularly advantageous for reactions using hazardous reagents or involving unstable intermediates, as small quantities are reacted at any given time.

Automation and Optimization: Integrating flow reactors with automated sampling and analysis techniques (e.g., at-line UPLC-MS) allows for rapid reaction optimization. chemrxiv.org Algorithms can be used to systematically explore a wide range of reaction conditions, quickly identifying the optimal parameters for the synthesis of this compound. This high-throughput approach can dramatically accelerate the development timeline from laboratory discovery to industrial production. For instance, a continuous-flow process for the dehydrogenation of 1,4-cyclohexanedione (B43130) was successfully developed using this methodology. rsc.org

Expanding Applications in Material Science and Advanced Functional Molecules

While this compound has established uses, a key research direction is to expand its role as a versatile synthetic intermediate for creating novel, high-value molecules. This focuses on its synthetic utility rather than the intrinsic properties of materials derived from it.

Building Block for Complex Syntheses: The α-hydroxy ketone moiety is a synthetically powerful functional group. It can participate in a wide array of transformations, allowing it to serve as a cornerstone for building more complex molecular architectures.

Pharmaceutical Intermediates: The compound can serve as a precursor in the synthesis of medicinally relevant compounds. ontosight.ai For example, the core structure is related to intermediates used in the synthesis of analgesics like Tramadol. semanticscholar.orgunimi.it The development of stereoselective routes to this compound would provide access to chiral building blocks for creating new drug candidates.

Polymer Science: The hydroxyl and ketone groups offer two distinct points for chemical modification. This bifunctionality makes it a candidate as a monomer or a cross-linking agent in the synthesis of new polymers and resins. ontosight.ai Future research could explore its incorporation into polyesters, polyethers, or other polymers to create materials with tailored synthetic handles for further functionalization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-2-methylcyclohexan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acid- or base-catalyzed aldol condensation of methyl-substituted cyclohexanone derivatives. For example, condensation of 2-methylcyclohexanone with formaldehyde under basic conditions (e.g., NaOH/ethanol) forms the hydroxy-methyl adduct. Temperature control (0–5°C) minimizes side reactions like over-oxidation . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product in >90% purity. Variations in solvent polarity and catalyst strength (e.g., KOH vs. NaOMe) can alter reaction kinetics and byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms the hydroxyl proton (δ 1.5–2.0 ppm, broad) and methyl groups (δ 1.2–1.4 ppm). 13^{13}C NMR identifies the ketone carbon (δ 210–220 ppm) and quaternary carbons.
  • IR : A strong C=O stretch (~1700 cm1^{-1}) and O–H stretch (~3400 cm1^{-1}) are diagnostic.
  • X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in analogs like 2-(hydroxybenzylidene)-5-methylcyclohexanone .
  • HPLC-MS : Validates purity (>95%) and molecular ion ([M+H]+^+ at m/z 142.1) .

Q. How can researchers optimize solvent selection for recrystallizing this compound?

  • Methodological Answer : Use a solvent pair like ethyl acetate (good solubility) and hexane (poor solubility). Dissolve the crude product in minimal ethyl acetate at 50°C, then gradually add hexane until cloudiness appears. Cooling to −20°C yields crystals. Solvent polarity indices should align with the compound’s logP (~1.2) to balance solubility and recovery .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level calculates frontier molecular orbitals (FMOs) to predict electrophilic sites. The ketone group’s LUMO energy (~−1.5 eV) indicates susceptibility to nucleophilic attack. Molecular dynamics simulations (MD) in explicit solvent (e.g., water) model steric effects from the methyl group, which may hinder access to the carbonyl carbon .

Q. How can conflicting data on the compound’s tautomeric equilibrium (keto-enol) be resolved?

  • Methodological Answer : Use pH-dependent 1^1H NMR in D2_2O/DMSO-d6_6. At pH < 4, the keto form dominates (δ 2.5 ppm, CH3_3); at pH > 10, the enol form (δ 5.8 ppm, vinyl proton) emerges. Variable-temperature NMR (−40°C to 80°C) quantifies equilibrium constants. Conflicting literature reports often arise from solvent polarity differences, which shift tautomer ratios—acetonitrile favors keto, while DMSO stabilizes enol .

Q. What strategies mitigate stereochemical ambiguity in derivatives of this compound?

  • Methodological Answer :

  • Chiral chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers.
  • Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective reductions of ketone intermediates.
  • X-ray crystallography : Resolve absolute configuration, as done for structurally related cyclohexanone derivatives .

Q. How can systematic reviews address heterogeneity in reported biological activities of this compound?

  • Methodological Answer : Apply PRISMA guidelines to screen studies. Use meta-analysis tools (e.g., RevMan) to calculate pooled effect sizes and assess heterogeneity (I2^2 statistic). For example, antimicrobial studies show high heterogeneity (I2^2 > 75%) due to variable MIC testing protocols. Subgroup analyses by bacterial strain (Gram+ vs. Gram−) and solvent controls (DMSO vs. saline) clarify inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.